

# indapamide hemihydrate pharmacokinetics toxicokinetics

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Indapamide hemihydrate

CAS No.: 180004-24-4

Cat. No.: S530602

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## Core Pharmacokinetic & Toxicokinetic Parameters

The tables below summarize the fundamental quantitative data for indapamide.

Table 1: Basic Pharmacokinetic Parameters of Indapamide [1] [2] [3]

Parameter	Value & Description
Bioavailability	Virtually complete; not reduced by food or antacids [1] [2]
Tmax (Time to Cmax)	Immediate-Release (IR): ~2.3 hours [1] [2]. Sustained-Release (SR): ~12 hours (fasting) [4] [5]
Cmax (Peak Concentration)	Reported at 263 ng/mL for a single oral dose [2]
AUC (Area Under Curve)	Reported at 2.95 $\mu\text{g}\cdot\text{hr}/\text{mL}$ for a single oral dose [2]
Protein Binding	Extensive. Plasma proteins: ~76-79%; Erythrocytes: ~80% (primarily to carbonic anhydrase) [1] [6] [2]
Apparent Volume of Distribution (Vd)	~25 L to 60 L [2]

Parameter	Value & Description
Elimination Half-Life ( $T_{1/2}$ )	Biphasic; terminal half-life ranges from 14 to 24 hours (average ~18 hours) [1] [2] [4]
Clearance	Total Systemic Clearance: ~22-25 mL/min. Renal Clearance: ~1.7 mL/min (less than 10% of total clearance) [1] [2]
Route of Elimination	Urine: ~70% (only <7% as unchanged drug). Feces: ~23% [1] [2]
Primary Metabolic Pathway	Extensive hepatic metabolism via multiple pathways, primarily by the CYP3A4 enzyme, involving glucuronidation [2] [4]

Table 2: Toxicokinetics and Major Safety Concerns [2] [7] [8]

Category	Details
Major Toxicities	Electrolyte imbalances (hypokalemia, hyponatremia, hypochloremia), dehydration, metabolic alkalosis, increased blood urea nitrogen (BUN) and creatinine [1] [7] [8].
Primary Risk Factors for Toxicity	Pre-existing electrolyte imbalance, renal impairment (contraindicated in severe renal failure), hepatic impairment (contraindicated in severe liver failure), elderly patients, concomitant use of other drugs causing hypokalemia or QT prolongation [7] [8] [3].
Overdose Symptoms	Nausea, vomiting, weakness, electrolyte disturbances, hypotension, and dehydration. Severe overdose can lead to respiratory depression [2] [8].
Key Drug Interactions	<b>Lithium:</b> Increases plasma lithium concentration, risk of toxicity. <b>QT-prolonging drugs</b> (e.g., antiarrhythmics, certain antibiotics/antipsychotics): Increased risk of torsades de pointes, especially with hypokalemia. <b>NSAIDs:</b> May reduce antihypertensive effect and risk of renal failure. <b>ACE inhibitors:</b> Risk of sudden hypotension and/or acute renal failure, especially at therapy initiation [2] [3] [9].

## Experimental Protocol Overview

Here are the methodologies for two key types of studies cited in the literature.

**1. HPLC-UV Method for Determination in Human Whole Blood** [6] This protocol describes a selective method for quantifying indapamide in bioequivalence studies.

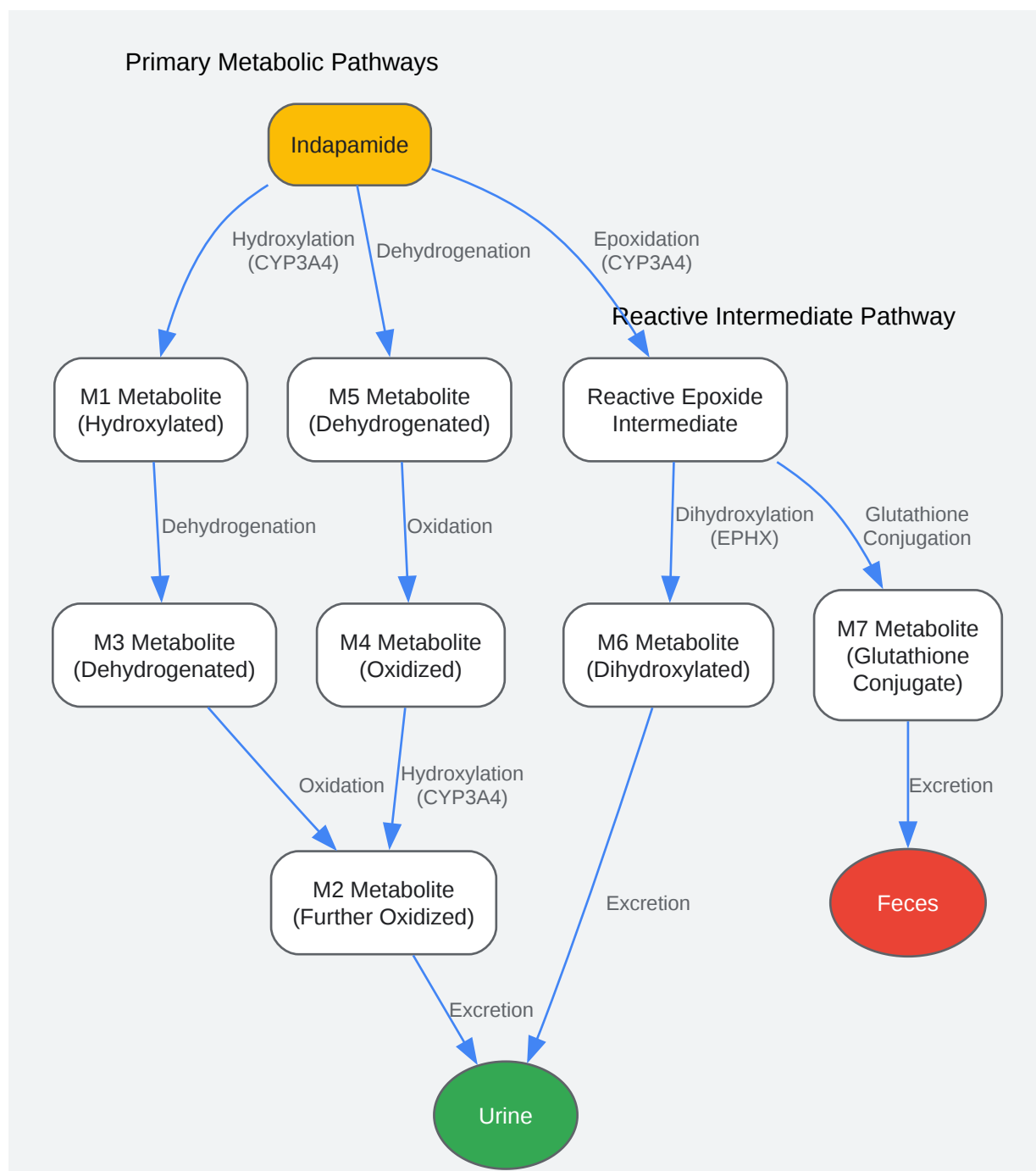
- **Sample Preparation:** Human whole blood samples underwent a **single-step liquid-liquid extraction**.
- **Apparatus:** HPLC system with UV detection.
- **Chromatographic Conditions:**
  - **Column:** Inertsil ODS-3 analytical column (250 mm x 4.6 mm, 5 µm).
  - **Mobile Phase:** Mixture of 0.05 M disodium hydrogen phosphate buffer (pH adjusted to 6.0) and acetonitrile in a 55:45 ratio.
  - **Flow Rate:** 1.5 mL/min.
  - **Detection Wavelength:** 240 nm.
  - **Internal Standard:** Glipizide.
- **Validation:** The method was validated for selectivity, sensitivity, linearity, precision, and accuracy per standard bioanalytical guidelines.

**2. Study on Food and Pharmacogenomics Impact (Sustained-Release)** [4] [5] This clinical study investigated the effects of food and genetic polymorphisms on the pharmacokinetics of a 1.5 mg sustained-release (SR) formulation.

- **Study Design:** A randomized, parallel, single-blind comparative bioavailability study in 49 healthy volunteers (aged 18-55). Subjects were divided into two groups: fasting (n=25) and fed (n=24).
- **Dosing and Meal:** The fed group consumed a **high-fat meal 30 minutes** before drug administration. Both groups took a single 1.5 mg SR indapamide tablet with 240 mL of water.
- **Blood Sampling:** Serial blood samples were collected over 72 hours. The sampling schedule was more intensive for the fed group (18 time points vs. 17 for fasting) to better characterize the absorption profile.
- **Bioanalytical Method:** Whole blood samples were collected in EDTA tubes, frozen at -80°C, and analyzed using a validated method (likely HPLC-based).
- **Pharmacogenomic Analysis:** Genotyping for UGT2B7 polymorphisms (rs7438135 and rs11740316) was performed before the study using predesigned TaqMan assays.
- **Key Findings:** Food significantly **decreased Tmax by 5.5 hours** and **increased Cmax by 8.7 ng/mL**, but with no significant impact on pharmacodynamics (safety and efficacy). The UGT2B7 polymorphisms had no clinically significant impact on pharmacokinetics [4] [5].

## Metabolic Pathway of Indapamide

The following diagram illustrates the primary metabolic pathways of indapamide, which involves multiple phase I and phase II reactions primarily mediated by the CYP3A4 enzyme.



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This diagram shows the complex metabolism of indapamide, leading to multiple metabolites excreted in urine and feces [2].

## Key Takeaways for Professionals

- **Dual Elimination Pathway:** Indapamide is cleared by both hepatic metabolism and renal excretion, but **hepatic clearance dominates**. This explains its utility in patients with mild to moderate renal impairment, though it is contraindicated in severe renal failure [1] [2] [3].
- **Formulation-Specific Kinetics:** The newer 1.5 mg sustained-release (SR) formulation demonstrates a distinct pharmacokinetic profile (longer Tmax) compared to the immediate-release (IR) 2.5 mg tablet, which is designed to improve safety by reducing peak-related side effects like hypokalemia without sacrificing efficacy [4] [5].
- **Clinical Toxicity Drivers:** The primary safety concerns are **electrolyte disturbances**, particularly hypokalemia, which can potentiate the risk of serious arrhythmias, especially when co-administered with other QT-prolonging drugs [7] [8] [3]. Rigorous monitoring is essential.

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To cite this document: Smolecule. [indapamide hemihydrate pharmacokinetics toxicokinetics].

Smolecule, [2026]. [Online PDF]. Available at:

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